Ro60-0175

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

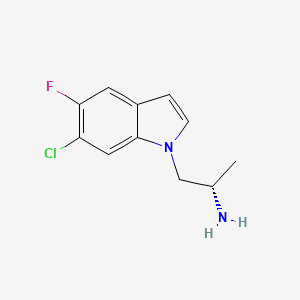

Ro60-0175 是由罗氏制药公司开发的一种化合物,以其在科学研究中的应用而闻名。 它是一种有效的 5-羟色胺 2B 和 5-羟色胺 2C 受体亚型选择性激动剂,对密切相关的 5-羟色胺 2A 亚型具有良好的选择性,并且在其他受体上的亲和力很小或没有 .

准备方法

合成路线和反应条件

Ro60-0175 的合成涉及 (S)-6-氯-5-氟-1H-吲哚-2-丙胺的制备。合成路线通常包括以下步骤:

吲哚核的形成: 吲哚核通过一系列涉及卤化和取代反应的反应合成。

丙胺侧链的引入: 丙胺侧链通过亲核取代反应引入。

手性拆分: 最后一步涉及手性拆分以获得化合物的 (S)-对映异构体.

工业生产方法

This compound 的工业生产方法在公共领域没有得到广泛的记录。 合成可能涉及实验室方法的大规模适应,以优化产量、纯度和成本效益。

化学反应分析

Interaction with Serotonin Receptors

Ro 60-0175 exhibits significant activity at several serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors, in addition to its primary target, the 5-HT2C receptor.

-

Binding Affinity : The binding affinity of Ro 60-0175 for the 5-HT2C receptor has been quantified, showing a pEC50 value of approximately 7.74 , which corresponds to an EC50 of 18 nM . This indicates a strong interaction with the receptor, facilitating downstream signaling pathways such as phosphoinositide turnover .

-

Agonist Activity : Ro 60-0175 acts as an agonist at the 5-HT2C receptor, leading to increased intracellular calcium levels and subsequent neurotransmitter release. This effect is crucial in mediating various physiological responses, including appetite regulation and mood modulation.

Pharmacological Effects

Research has demonstrated that Ro 60-0175 can modulate neuronal firing rates in serotonergic neurons:

-

Inhibition of Neuronal Firing : In studies involving serotonergic neurons in the dorsal raphe nucleus (DRN), Ro 60-0175 was found to inhibit neuronal firing rates dose-dependently, with an effective dose (ED50) around 0.55 mg/kg . This inhibition was reversed by the selective antagonist SB-242084, confirming the role of the 5-HT2C receptor in this action .

Behavioral Studies

Behavioral assays have been conducted to assess the effects of Ro 60-0175 on drug reward and locomotion:

Binding Affinity and Functional Activity

| Receptor Type | pEC50 | EC50 (nM) | Reference |

|---|---|---|---|

| 5-HT2A | 8.37 | 4.3 | Bioorg Med Chem Lett (2006) |

| 5-HT2B | 8.62 | 2.4 | Bioorg Med Chem (2008) |

| 5-HT2C | 7.74 | 18 | Bioorg Med Chem Lett (2006) |

Effects on Neuronal Activity

| Dose (mg/kg) | Neuronal Firing Rate (%) | Reversal by SB-242084 |

|---|---|---|

| 0.125 | ~80% | Yes |

| 0.55 | ~50% | Yes |

| 1.0 | ~20% | Yes |

科学研究应用

Research Applications

-

Addiction Studies

- Cocaine Self-Administration : Ro60-0175 has been shown to significantly reduce cocaine-induced locomotor activity and self-administration in rodent models. In experiments where rats were trained to self-administer cocaine, administration of this compound led to a marked decrease in cocaine-seeking behavior, particularly when combined with stressors like yohimbine .

- Dopaminergic Activity : The compound alters the activity of midbrain dopamine neurons, suggesting its potential role in modulating dopaminergic pathways involved in addiction .

-

Anxiety and Behavioral Studies

- Anxiolytic Effects : Research indicates that this compound can influence anxiety-like behaviors in animal models. In combination with specific antagonists, it has been observed to induce hyperactivity and other behavioral changes that suggest anxiolytic properties .

- Interaction with Other Drugs : Studies have explored how this compound interacts with other psychotropic medications, providing insights into its effects on anxiety and mood regulation .

- Neuropharmacological Characterization

Data Tables

Case Studies

-

Cocaine Self-Administration Experiment :

- Objective : To assess the impact of this compound on cocaine-seeking behavior.

- Methodology : Rats underwent training for intravenous cocaine self-administration followed by administration of this compound.

- Results : Significant reduction in cocaine intake was observed at doses of 3 and 10 µg when injected into the ventral tegmental area (VTA) of the brain, highlighting its potential as a therapeutic agent in treating addiction .

-

Behavioral Response to Anxiolytics :

- Objective : To evaluate the behavioral changes induced by this compound in conjunction with other anxiolytic agents.

- Methodology : Rats were treated with varying doses of this compound alongside selective serotonin receptor antagonists.

- Results : The combination led to increased instances of wet-dog shakes and hyperactivity, indicating complex interactions between serotonergic systems that could inform future anxiety treatment strategies .

作用机制

Ro60-0175 通过作为 5-羟色胺 2B 和 5-羟色胺 2C 5-羟色胺受体的激动剂来发挥其作用。与这些受体结合后,它会激活细胞内信号通路,调节神经递质释放和神经元活性。 这种作用是通过激活 G 蛋白偶联受体介导的,导致环腺苷酸水平和蛋白激酶激活的下游效应 .

相似化合物的比较

Ro60-0175 在 5-羟色胺 2B 和 5-羟色胺 2C 受体的选择性方面是独一无二的,对 5-羟色胺 2A 受体的亲和力最小。类似的化合物包括:

AL-34662: 另一种 5-羟色胺 2C 受体的选择性激动剂。

AL-38022A: 以其对 5-羟色胺 2C 受体的选择性而闻名。

Ro60-0213: 一种具有类似受体选择性的化合物。

VER-3323: 另一种 5-羟色胺 2C 受体的选择性激动剂

This compound 由于其高效力和选择性而脱颖而出,使其成为研究 5-羟色胺受体功能和相关治疗应用的宝贵工具。

属性

分子式 |

C11H12ClFN2 |

|---|---|

分子量 |

226.68 g/mol |

IUPAC 名称 |

(2S)-1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine |

InChI |

InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3/t7-/m0/s1 |

InChI 键 |

XJJZQXUGLLXTHO-ZETCQYMHSA-N |

SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |

手性 SMILES |

C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N |

规范 SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |

同义词 |

2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine fumarate EP 655440-A EP-655440-A Ro 60-0175 Ro-60-0175 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。